The synthesis of SNIPER(ABL)-024 involves several key steps:
SNIPER(ABL)-024 has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1031.15 g/mol. The structural framework consists of:
The primary chemical reaction involved in the action of SNIPER(ABL)-024 is the induction of ubiquitylation of the BCR-ABL protein. Upon binding to both BCR-ABL and an E3 ubiquitin ligase (mediated by the IAP ligand), SNIPER(ABL)-024 catalyzes the transfer of ubiquitin molecules onto lysine residues of the BCR-ABL protein. This post-translational modification marks the protein for degradation by the proteasome. The compound exhibits a DC50 value of approximately 5 μM, indicating its potency in reducing BCR-ABL levels in cellular assays .
The mechanism of action for SNIPER(ABL)-024 involves several steps:
The physical properties of SNIPER(ABL)-024 include:
Chemical properties include:
SNIPER(ABL)-024 holds significant promise in scientific research and therapeutic applications:
Traditional tyrosine kinase inhibitors (TKIs) like imatinib function by binding the ATP-pocket of BCR-ABL, the oncogenic driver of CML. However, their efficacy depends on sustained target occupancy, necessitating high doses and enabling resistance mutations (e.g., T315I) that impair drug binding [6] [8]. TPD modalities like PROTACs (Proteolysis-Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) operate catalytically:
Table 1: Comparing Pharmacology Paradigms in CML Therapy
Parameter | Occupancy-Driven (TKIs) | Event-Driven (TPD) |
---|---|---|
Mechanism | Reversible inhibition | Irreversible degradation |
Dosing Requirement | High, continuous | Low, intermittent |
Resistance Vulnerability | Kinase domain mutations (e.g., T315I) | Bypasses mutations affecting inhibition |
Target Scope | Druggable pockets only | Undruggable proteins (e.g., scaffolds) |
PROTACs and SNIPERs are heterobifunctional degraders comprising:
BCR-ABL, the fusion kinase driving CML pathogenesis, results from the Philadelphia chromosome translocation (t(9;22)). TKIs like imatinib inhibit BCR-ABL activity and achieve high remission rates, but face challenges:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7